Bis(2-isopropoxyphenyl)chlorophosphine

Catalog No.
S875318
CAS No.
1219589-19-1
M.F
C18H22ClO2P
M. Wt
336.796
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(2-isopropoxyphenyl)chlorophosphine

CAS Number

1219589-19-1

Product Name

Bis(2-isopropoxyphenyl)chlorophosphine

IUPAC Name

chloro-bis(2-propan-2-yloxyphenyl)phosphane

Molecular Formula

C18H22ClO2P

Molecular Weight

336.796

InChI

InChI=1S/C18H22ClO2P/c1-13(2)20-15-9-5-7-11-17(15)22(19)18-12-8-6-10-16(18)21-14(3)4/h5-14H,1-4H3

InChI Key

NWXVTDDEQGYXBC-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=CC=C1P(C2=CC=CC=C2OC(C)C)Cl

Synonyms

Bis(2-isopropoxyphenyl)chlorophosphine

Here are some areas of scientific research where Bis(2-isopropoxyphenyl)chlorophosphine is employed:

  • Palladium-catalyzed cross-coupling reactions: This class of reactions forms new carbon-carbon bonds between two organic molecules. Bis(2-isopropoxyphenyl)chlorophosphine can be used as a ligand in several types of cross-coupling reactions, including:
    • Buchwald-Hartwig coupling
    • Suzuki-Miyaura coupling
    • Stille coupling
    • Sonogashira coupling
    • Negishi coupling
    • Heck coupling
    • Hiyama coupling

These reactions are fundamental tools for organic chemists, enabling the construction of complex organic molecules with desired properties.

  • Development of new catalysts: Researchers are constantly exploring new and improved catalysts for organic synthesis. Bis(2-isopropoxyphenyl)chlorophosphine serves as a valuable building block for designing new catalyst systems with enhanced activity, selectivity, or efficiency.

Bis(2-isopropoxyphenyl)chlorophosphine is an organophosphorus compound with the molecular formula C18_{18}H22_{22}ClO2_2P. This compound features two isopropoxyphenyl groups attached to a phosphorus atom, making it a tertiary phosphine. It is primarily utilized as a ligand in various catalytic reactions, particularly in cross-coupling reactions such as Buchwald-Hartwig, Suzuki-Miyaura, and Heck reactions. The compound is characterized by its ability to stabilize reactive intermediates and enhance the efficiency of these reactions due to its unique steric and electronic properties.

  • Substitution Reactions: The chlorine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
  • Coupling Reactions: It serves as a ligand in various cross-coupling reactions, including:
    • Buchwald-Hartwig coupling
    • Suzuki-Miyaura coupling
    • Stille coupling
    • Sonogashira coupling
    • Negishi coupling
    • Heck coupling

The major products formed from these reactions typically include biaryl compounds or other substituted aromatic compounds, depending on the specific reactants used.

The synthesis of bis(2-isopropoxyphenyl)chlorophosphine typically involves the following steps:

  • Formation of Grignard Reagent: 2-Isopropoxyphenylmagnesium bromide is prepared.
  • Reaction with Phosphorus Trichloride: The Grignard reagent is reacted with phosphorus trichloride under an inert atmosphere (usually nitrogen or argon) to prevent oxidation.
  • Refluxing: The reaction mixture is refluxed to facilitate the reaction.
  • Purification: The product is purified through distillation or recrystallization.

Industrial production methods mirror these laboratory-scale syntheses but are optimized for larger quantities, often using continuous flow reactors and automated systems for enhanced efficiency and yield .

Bis(2-isopropoxyphenyl)chlorophosphine has several applications across various fields:

  • Organic Chemistry: It is widely used in the synthesis of complex organic molecules via cross-coupling reactions.
  • Pharmaceutical Development: The compound plays a role in creating drug candidates and bioactive compounds.
  • Industrial Chemistry: It is utilized in producing fine chemicals and materials.

Its versatility as a ligand makes it valuable for researchers seeking efficient pathways to synthesize diverse chemical entities .

Studies on bis(2-isopropoxyphenyl)chlorophosphine primarily focus on its interactions as a ligand within catalytic systems. Its ability to coordinate with metal centers enhances the reactivity of the catalytic complex, facilitating the formation of desired products during coupling reactions. The phosphorus atom acts as a nucleophile, forming bonds with electrophilic metal centers. Environmental factors such as temperature, pH, and the presence of other chemicals can influence its efficacy and stability during these reactions .

Several compounds exhibit similarities to bis(2-isopropoxyphenyl)chlorophosphine, including:

  • Bis(2-methoxyphenyl)phosphine
  • (2-Bromophenyl)diphenylphosphine
  • 1,3-Bis(dicyclohexylphosphino)propane bis(tetrafluoroborate)
  • Di(1-adamantyl)chlorophosphine

Uniqueness

Bis(2-isopropoxyphenyl)chlorophosphine stands out due to its specific structural configuration that imparts distinct steric and electronic properties. These characteristics enhance its effectiveness as a ligand in various coupling reactions compared to similar compounds. Its unique properties contribute to improved reaction efficiency, selectivity, and yield, making it an important tool in synthetic organic chemistry .

XLogP3

5.4

Wikipedia

Bis{2-[(propan-2-yl)oxy]phenyl}phosphinous chloride

Dates

Modify: 2023-08-15

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